4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BLX3887 involves the reaction of 4,5-dichloro-1H-pyrazole-3-carboxylic acid with 2-chloro-4-fluoroaniline under specific conditions. The reaction typically requires the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of BLX3887 follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
BLX3887 primarily undergoes substitution reactions due to the presence of halogen atoms in its structure. It can also participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles .
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Conditions: Elevated temperatures (50-100°C), inert atmosphere (nitrogen or argon)
Major Products
The major products formed from these reactions are derivatives of BLX3887 where the chlorine atoms are replaced by other functional groups such as methoxy or tert-butyl groups .
Scientific Research Applications
BLX3887 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study substitution reactions.
Biology: Employed in cell biology to investigate the role of 15-lipoxygenase type 1 in cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases involving inflammation and immune response due to its inhibitory effects on 15-lipoxygenase type 1.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
BLX3887 exerts its effects by selectively inhibiting 15-lipoxygenase type 1. This enzyme is involved in the metabolism of polyunsaturated fatty acids to produce pro-inflammatory mediators. By inhibiting 15-lipoxygenase type 1, BLX3887 reduces the production of these mediators, thereby modulating inflammatory responses. The molecular targets include the active site of the enzyme, where BLX3887 binds and prevents substrate access .
Comparison with Similar Compounds
Similar Compounds
BLX3886: Another inhibitor of 15-lipoxygenase type 1 but with different selectivity and potency.
Uniqueness
BLX3887 is unique due to its high selectivity for 15-lipoxygenase type 1 over other lipoxygenases such as 15-lipoxygenase type 2, 5-lipoxygenase, and 12-lipoxygenase. This selectivity makes it a valuable tool in research focused on the specific inhibition of 15-lipoxygenase type 1 without affecting other related enzymes .
Properties
IUPAC Name |
4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3FN3O/c11-5-3-4(14)1-2-6(5)15-10(18)8-7(12)9(13)17-16-8/h1-3H,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVTYLZKKCIGFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)C2=NNC(=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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